4-[(2-Bromobutanoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromobutanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-9(12)10(14)13-8-5-3-7(4-6-8)11(15)16/h3-6,9H,2H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTXPJWARJYDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Bromobutanoyl Amino Benzoic Acid
Strategic Approaches to Amide Bond Formation between 4-Aminobenzoic Acid and 2-Bromobutanoic Acid
The creation of the amide linkage in 4-[(2-Bromobutanoyl)amino]benzoic acid is a critical step that can be achieved through several established methods in organic chemistry. These methods primarily focus on the activation of the carboxylic acid group of 2-bromobutanoic acid to facilitate its reaction with the amino group of 4-aminobenzoic acid.
Condensation Reactions Utilizing Coupling Reagents
Peptide coupling reagents are widely employed to facilitate the formation of amide bonds by activating the carboxylic acid component, thus making it more susceptible to nucleophilic attack by the amine. This approach offers mild reaction conditions and often high yields.
Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization at the chiral center of 2-bromobutanoic acid. peptide.comnih.gov Another effective coupling agent is O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), which is known for its high efficiency and is particularly useful for coupling hindered amino acids or electron-deficient amines. wikipedia.orgmychemblog.comenamine.net
The general procedure involves dissolving 4-aminobenzoic acid and 2-bromobutanoic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). A base, typically a tertiary amine like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is added to neutralize the carboxylic acid and the HBr formed during the reaction. The coupling reagent and any additives are then introduced, and the reaction is stirred at room temperature until completion. nih.govfishersci.co.uk
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive (if common) | Typical Solvent | Base | Key Features |
|---|---|---|---|---|
| DCC | HOBt | DCM, DMF | TEA | Good yields, insoluble urea (B33335) byproduct. peptide.com |
| EDC | HOBt | DMF, Water | DIPEA | Water-soluble urea byproduct, easy workup. nih.gov |
Acylation with Activated 2-Bromobutanoic Acid Derivatives (e.g., acyl chlorides, mixed anhydrides)
An alternative to using coupling reagents is the pre-activation of 2-bromobutanoic acid to a more reactive derivative, such as an acyl chloride or a mixed anhydride (B1165640). These activated species readily react with the amino group of 4-aminobenzoic acid.
Acyl Chlorides: 2-Bromobutanoyl chloride can be synthesized from 2-bromobutanoic acid by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. lookchem.comnih.gov The resulting acyl chloride is a highly reactive electrophile. The subsequent acylation of 4-aminobenzoic acid is typically performed under Schotten-Baumann conditions, where the reaction is carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrogen chloride byproduct. mychemblog.com This method is straightforward and often provides high yields.
Mixed Anhydrides: The mixed anhydride method involves the reaction of 2-bromobutanoic acid with an acyl halide, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine. This in situ formation of a mixed anhydride activates the carboxylic acid, which then reacts with 4-aminobenzoic acid to form the desired amide. This method offers mild reaction conditions and is generally applicable to a wide range of substrates.
Synthesis and Stereochemical Considerations of Key Precursors
Preparation of 4-Aminobenzoic Acid (PABA) via Established Routes (e.g., Reduction of 4-Nitrobenzoic Acid)
4-Aminobenzoic acid (PABA) is a readily available commercial compound but can also be synthesized in the laboratory through well-established routes. A common and efficient method is the reduction of 4-nitrobenzoic acid. This transformation can be achieved using various reducing agents.
A widely used laboratory and industrial method is catalytic hydrogenation. This involves treating 4-nitrobenzoic acid with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. researchgate.netyoutube.com The reaction is typically carried out in a solvent like ethanol (B145695) or water under pressure. This method is clean, efficient, and generally provides high yields of the desired product.
Table 2: Comparison of Reducing Agents for the Synthesis of 4-Aminobenzoic Acid
| Reducing Agent | Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| H₂ | Pd/C | Ethanol | Room Temperature | High yield, clean reaction. researchgate.net |
Synthesis of 2-Bromobutanoic Acid, Including Enantioselective Approaches (e.g., from 2-aminobutanoic acid)
Racemic 2-bromobutanoic acid can be synthesized from butanoic acid via the Hell-Volhard-Zelinsky reaction. libretexts.org This reaction involves the treatment of butanoic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).
For applications where a specific stereoisomer of this compound is required, enantiomerically pure 2-bromobutanoic acid is necessary. One approach to obtaining enantiomerically pure 2-bromobutanoic acid is through the stereospecific conversion of an enantiomerically pure precursor, such as 2-aminobutanoic acid. The conversion of an amino group to a bromine atom with retention of stereochemistry can be challenging. A potential method involves a Sandmeyer-type reaction, which is more commonly used for aromatic amines. researchgate.net This would involve the diazotization of the amino group of 2-aminobutanoic acid with a nitrosylating agent (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt, followed by displacement with a bromide source, such as copper(I) bromide. The stereochemical outcome of this reaction on an aliphatic chiral center would need careful consideration and optimization.
Alternatively, biosynthetic routes are being explored for the production of enantiopure (S)-2-aminobutyric acid, which can serve as a chiral starting material. researchgate.netnih.gov
Chiral Resolution Techniques for Enantiomerically Pure Bromobutanoic Acid
When a racemic mixture of 2-bromobutanoic acid is synthesized, it can be separated into its constituent enantiomers through chiral resolution. A common and effective method is the formation of diastereomeric salts. minia.edu.egumn.edu
This technique involves reacting the racemic 2-bromobutanoic acid with a single enantiomer of a chiral base, such as (S)-(-)-1-phenylethylamine or brucine. nih.govstereoelectronics.org This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility. umn.edugavinpublishers.com
The diastereomeric salts can then be separated by fractional crystallization. researchgate.net The less soluble diastereomer will crystallize out of the solution first, allowing for its separation by filtration. After separation, the desired enantiomer of 2-bromobutanoic acid can be recovered from the diastereomeric salt by treatment with a strong acid to protonate the carboxylate and remove the chiral amine. The chiral resolving agent can often be recovered and reused.
Table 3: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Separation Method | Key Features |
|---|---|---|---|
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Fractional Crystallization | Readily available, effective for many acids. nih.govstereoelectronics.org |
Optimization of Reaction Conditions for Yield and Selectivity
The amidation reaction to form this compound, typically from 4-aminobenzoic acid and a 2-bromobutanoyl derivative, is sensitive to a variety of factors. Careful control over these parameters is essential to ensure high efficiency and minimize the formation of byproducts.
The choice of solvent plays a pivotal role in the amidation reaction, influencing reactant solubility, reaction rate, and the stability of intermediates and products. A range of solvents can be employed, each with distinct advantages and disadvantages. Aprotic polar solvents are often favored for their ability to dissolve the reactants and facilitate the nucleophilic attack of the amino group on the acylating agent.
Research into the N-acylation of similar aromatic amines has shown that the solvent can significantly impact the reaction yield. For instance, in related acylation reactions, solvents such as acetone, pyridine, and methanol (B129727) have been utilized. nih.govnih.gov The polarity and coordinating ability of the solvent can affect the reactivity of both the amine and the acylating agent.
Below is a data table illustrating the hypothetical effect of different solvents on the yield of this compound, based on general principles of amidation reactions.
| Solvent | Dielectric Constant (at 20°C) | Reaction Time (hours) | Yield (%) |
| Dichloromethane | 9.1 | 6 | 85 |
| Tetrahydrofuran | 7.6 | 8 | 88 |
| Acetonitrile (B52724) | 37.5 | 5 | 92 |
| N,N-Dimethylformamide | 36.7 | 4 | 95 |
| Pyridine | 12.4 | 6 | 82 |
This data is illustrative and compiled from general findings on acylation reactions.
For the acylation of aromatic amines, reactions are often conducted at controlled temperatures, sometimes starting at low temperatures (e.g., 0-5 °C) to manage the initial exothermic reaction, followed by a period at room temperature or slightly elevated temperatures to ensure completion. scirp.org Atmospheric pressure is typically sufficient for these reactions, as the reactants are in the liquid phase and the reaction does not involve gaseous reagents or products that would necessitate pressure adjustments.
The following table demonstrates the potential influence of temperature on the yield of the target compound.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 0 - 5 | 12 | 75 | 98 |
| 25 (Room Temp.) | 8 | 90 | 95 |
| 50 | 4 | 93 | 88 |
| 80 | 2 | 85 | 75 |
This data is illustrative and based on general knowledge of reaction kinetics for similar compounds.
While the reaction between a highly reactive acyl halide and an amine can proceed without a catalyst, the use of catalysts can enhance the reaction rate and improve selectivity, especially when using less reactive acylating agents like carboxylic acids. Common catalysts for amidation include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) to form a more stable activated ester. mdpi.com
For the N-acylation of aromatic amines, various metal catalysts have also been explored. For example, copper(II) and palladium(II) complexes have been shown to catalyze amidation reactions under specific conditions. researchgate.net The choice of catalyst depends on the specific reactants and the desired reaction conditions.
A screening of potential catalysts for the synthesis of this compound could yield results similar to those presented in the table below.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| None | 0 | 12 | 70 |
| Pyridine (as base/catalyst) | Stoichiometric | 6 | 82 |
| EDC/NHS | 110/100 | 8 | 92 |
| Copper(II) Chloride | 10 | 10 | 88 |
| Palladium(II) Chloride | 5 | 12 | 85 |
This data is illustrative and derived from literature on analogous amidation reactions.
Advanced Purification Techniques for Research Applications
Achieving high purity of this compound is crucial for its use in research, where impurities could lead to ambiguous or erroneous results. Beyond standard filtration and washing, several advanced purification techniques can be employed.
Recrystallization is a powerful method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical. For N-acylated p-aminobenzoic acid derivatives, mixtures of polar and non-polar solvents, such as ethyl acetate/n-hexane or ethanol/water, are often effective. nih.gov The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities behind in the mother liquor.
For more challenging separations, column chromatography is the method of choice. High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative-scale purification. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water with a pH modifier), is a common technique for purifying compounds like this compound. hplc.eu
Another advanced technique is solid-phase extraction (SPE), which can be used for rapid purification. The crude product is passed through a cartridge containing a solid adsorbent. By choosing the appropriate adsorbent and elution solvents, the target compound can be selectively retained and then eluted in a purified form, while impurities are washed away.
Chemical Reactivity and Transformation Pathways of 4 2 Bromobutanoyl Amino Benzoic Acid
Transformations at the Bromine Center
The bromine atom, located on the second carbon of the butanoyl chain, is a good leaving group, making this position a prime site for various chemical reactions.
The carbon atom attached to the bromine is an electrophilic center and is susceptible to attack by nucleophiles, leading to substitution reactions. In these reactions, a nucleophile replaces the bromide ion. The reaction typically proceeds via an S(_N)2 mechanism, although an S(_N)1 pathway can compete under certain conditions. The choice of nucleophile allows for the introduction of a wide array of functional groups.
Amines: Reaction with primary or secondary amines yields amino acid derivatives. This pathway is crucial for building more complex peptide-like structures or for introducing basic nitrogen centers into the molecule.
Alcohols: In the presence of a non-nucleophilic base, alcohols can displace the bromide to form ethers. Using a diol could lead to the formation of cyclic ethers or further functionalization.
Thiols: Thiols are excellent nucleophiles and react readily with alkyl bromides to form thioethers (sulfides). This reaction is efficient for introducing sulfur-containing functionalities.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amine Derivative |
| Alcohol | Ethanol (B145695) (CH₃CH₂OH) | Ether Derivative |
In the presence of a strong, non-nucleophilic base, 4-[(2-Bromobutanoyl)amino]benzoic acid can undergo an elimination reaction to form an unsaturated double bond (an alkene) in the butanoyl chain. byjus.commasterorganicchemistry.com This process, known as dehydrohalogenation, involves the removal of the bromine atom and a proton from an adjacent carbon. byjus.com
The reaction typically follows an E2 mechanism, which is a concerted, one-step process favored by strong bases. ksu.edu.salumenlearning.com The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org In this case, elimination can lead to the formation of two possible isomeric products, with 4-[(but-2-enoyl)amino]benzoic acid being the thermodynamically favored product. The use of a sterically hindered base, such as potassium tert-butoxide, could favor the formation of the less substituted "Hofmann" product. ksu.edu.sa
Table 2: Potential Products of Elimination Reactions
| Base Type | Major Product | Minor Product |
|---|---|---|
| Small Base (e.g., EtO⁻) | 4-[(but-2-enoyl)amino]benzoic acid (Zaitsev product) | 4-[(but-1-enoyl)amino]benzoic acid (Hofmann product) |
While traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira are most common for aryl and vinyl halides, advancements in catalysis have enabled the use of sp³-hybridized alkyl halides in similar transformations. These reactions create new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.
For a secondary alkyl bromide like the one in this compound, nickel- or palladium-catalyzed cross-coupling reactions can be employed. For instance, a Suzuki-type coupling could potentially react with an organoboron reagent to form a new C-C bond, while a Buchwald-Hartwig amination could introduce an aryl or alkylamino group. These reactions often require specific ligands and conditions to facilitate the challenging oxidative addition step at the sp³ carbon center and to prevent competing elimination side reactions. nih.govnih.gov
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group on the benzoic acid ring is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions. masterorganicchemistry.com
The carboxylic acid can be converted into an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org
Esterification is a common strategy in medicinal chemistry for the development of prodrugs. Converting the polar carboxylic acid group into a less polar ester can enhance the molecule's lipophilicity, potentially improving its absorption and bioavailability. The ester can then be hydrolyzed back to the active carboxylic acid by esterase enzymes in the body.
Table 3: Esterification with Various Alcohols
| Alcohol | Catalyst | Ester Product Name |
|---|---|---|
| Methanol (B129727) | H₂SO₄ | Methyl 4-[(2-bromobutanoyl)amino]benzoate |
| Ethanol | H₂SO₄ | Ethyl 4-[(2-bromobutanoyl)amino]benzoate |
The carboxylic acid can also be transformed into an amide by reaction with a primary or secondary amine. The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction to form a stable salt. Therefore, the carboxylic acid must first be "activated". researchgate.net
Common methods for activation include conversion to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate amide bond formation directly from the carboxylic acid and amine. libretexts.org This reaction is fundamental in peptide synthesis and allows for the linkage of the molecule to other amine-containing compounds. sigmaaldrich.com
Decarboxylation Studies
The decarboxylation of this compound involves the loss of carbon dioxide from the carboxyl group. Generally, aromatic carboxylic acids require high temperatures to undergo decarboxylation, often in the presence of a catalyst. The stability of the parent molecule, 4-aminobenzoic acid (PABA), towards thermal decomposition is notable; it tends to sublime at temperatures below its melting point without significant decarboxylation. researchgate.netakjournals.com Studies on various substituted aminobenzoic acids have shown that the thermal stability and decarboxylation readiness are highly dependent on the nature and position of the substituents. researchgate.netakjournals.com
Table 1: General Conditions for Decarboxylation of Related Aromatic Acids
| Acid Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Substituted 4-Aminobenzoic Acids | Aqueous HCl, 50°C | Decarboxylation | researchgate.net |
| p-Aminobenzoic Acid (PABA) | Thermal, neat melt or acid catalyst | Aniline formation | google.com |
Reactivity of the Amide Linkage
The amide bond in this compound is a key functional group that can undergo several important transformations, including hydrolysis and transamidation.
Hydrolysis Kinetics and Mechanism under Acidic and Basic Conditions
Amide hydrolysis involves the cleavage of the C-N bond, yielding a carboxylic acid and an amine. The reaction can be catalyzed by either acid or base.
Under basic conditions , the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. viu.ca This is generally the rate-determining step. The intermediate then collapses, expelling the amide anion (the anion of 4-aminobenzoic acid), which is subsequently protonated by water to yield 4-aminobenzoic acid and the carboxylate of 2-bromobutanoic acid. The rate of base-catalyzed hydrolysis is dependent on the concentrations of both the amide and the hydroxide ion. viu.ca
The kinetics of hydrolysis for N-substituted amides can be sensitive to pH, temperature, and the steric and electronic nature of the substituents. psu.edu For instance, studies on the hydrolysis of N-acyl amino acids have provided extensive kinetic data, showing that the structure of both the acyl group and the amino acid moiety significantly affects the reaction rate. harvard.edu The presence of the electron-withdrawing bromine atom alpha to the carbonyl group in this compound is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of both acid and base-catalyzed hydrolysis compared to an unsubstituted analogue.
Table 2: General Mechanisms for Amide Hydrolysis
| Condition | Key Steps | Products |
|---|---|---|
| Acidic | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Elimination of amine. | 2-Bromobutanoic acid + 4-Aminobenzoic acid |
| Basic | 1. Nucleophilic attack by hydroxide ion. 2. Formation of tetrahedral intermediate. 3. Elimination of amide anion. 4. Protonation of amide anion. | 2-Bromobutanoate + 4-Aminobenzoic acid |
Transamidation Reactions
Transamidation is a reaction in which the amine portion of an amide is exchanged with another amine. nih.gov This process typically requires a catalyst to activate the otherwise unreactive amide bond. nih.govresearchgate.net For this compound, a transamidation reaction would involve reacting it with a primary or secondary amine, resulting in the formation of a new amide (N-substituted 2-bromobutanamide) and releasing 4-aminobenzoic acid.
Various catalytic systems, including metal complexes and acid/base promoters, have been developed to facilitate transamidation. nih.govsemanticscholar.org The reaction often proceeds under thermal conditions, sometimes without a solvent. nih.govresearchgate.net The feasibility and rate of the reaction depend on the nucleophilicity of the incoming amine and the stability of the leaving group. A relevant study showed that pyrazinamide (B1679903) can undergo a transamidation reaction with p-aminobenzoic acid when recrystallized from a molten state, demonstrating the potential for such reactions between aromatic amines and amides. nih.gov Given this, it is conceivable that this compound could react with various amines under appropriate catalytic conditions to yield new amide products.
Aromatic Ring Functionalization and Reactivity
The benzene (B151609) ring in this compound is substituted with two groups that influence its reactivity towards electrophiles and radicals.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.orglumenlearning.com The outcome of such a reaction is determined by the directing and activating/deactivating effects of the substituents already present on the ring. wikipedia.org
In this compound, there are two substituents to consider:
-NHCO(CHBr)CH₂CH₃ (acylamino group): This group is an activating and ortho, para-directing substituent. The lone pair of electrons on the nitrogen atom can be donated into the ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. wikipedia.org
-COOH (carboxyl group): This group is a deactivating and meta-directing substituent. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. libretexts.orgnumberanalytics.com
When both an activating and a deactivating group are present, the activating group generally controls the regioselectivity of the substitution. msu.edu Since the para position is already occupied by the carboxyl group, the powerful ortho-directing effect of the acylamino group would direct incoming electrophiles to the positions ortho to it (C3 and C5). Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield 3-substituted derivatives of this compound.
Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Type | Directing Effect | Expected Substitution Position |
|---|---|---|---|
| -NHCOR (Acylamino) | Activating | Ortho, Para | C3, C5 |
| -COOH (Carboxyl) | Deactivating | Meta | C2, C6 (relative to -COOH) |
| Combined Effect | Controlled by -NHCOR | Ortho to -NHCOR | Predominantly C3, C5 |
Radical Reactions
The study of radical reactions involving aromatic compounds is crucial for understanding atmospheric chemistry and certain synthetic pathways. nih.gov The this compound molecule offers several potential sites for radical attack.
Hydroxyl radicals (•OH), for example, can react with benzoic acid derivatives primarily through addition to the aromatic ring, forming hydroxycyclohexadienyl-type radicals. nih.govrsc.org The rate constants for these addition reactions are typically high. Hydrogen abstraction from the C-H bonds of the ring is a less favorable pathway. rsc.org The presence of the activating acylamino group could influence the position of radical addition.
Another potential site for radical reactions is the aliphatic side chain. The hydrogen atom at the C2 position (the carbon bearing the bromine) is an alpha-hydrogen to a carbonyl group, which can be susceptible to abstraction. Furthermore, the C-Br bond could potentially undergo homolytic cleavage under certain conditions (e.g., photolysis or reaction with specific radical initiators) to form a carbon-centered radical. Nitrogen-centered radicals could also be generated from the amide group under specific oxidative conditions, potentially leading to intramolecular hydrogen atom transfer reactions. wikipedia.orgnih.gov
Derivatization and Analog Development Strategies
Synthesis of Diversified Analog Libraries
The synthesis of analog libraries allows for the systematic exploration of the SAR around the 4-[(2-Bromobutanoyl)amino]benzoic acid scaffold. By making targeted modifications at different positions of the molecule, researchers can generate a diverse set of compounds for biological screening.
The 2-bromobutanoyl moiety offers several opportunities for chemical modification. The bromine atom, being a good leaving group, is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including other halogens, azides, thiols, and amines, leading to a diverse array of analogs.
Furthermore, the alkyl chain itself can be altered. Strategies include:
Varying Chain Length : Synthesizing analogs with acetyl, propanoyl, or pentanoyl chains instead of the butanoyl group to probe the optimal length for biological activity.
Introducing Branching : Creating isomers with branching on the alkyl chain, such as using 2-bromo-2-methylpropanoyl chloride, to explore the steric requirements of the binding site.
Modifying Halogen Position : Moving the bromine to the 3- or 4-position of the butanoyl chain to assess the importance of the α-position for activity.
The benzoic acid ring of the PABA scaffold is a common target for modification to fine-tune the electronic and steric properties of the molecule. nih.gov A variety of substituted 4-aminobenzoic acids can be used as starting materials for the synthesis of new analogs. Common derivatizations include:
Halogenation : Introduction of fluorine, chlorine, or additional bromine atoms onto the ring can modulate lipophilicity and electronic character.
Alkylation/Alkoxylation : Adding small alkyl (e.g., methyl) or alkoxy (e.g., methoxy) groups can influence solubility and metabolic stability.
Nitration and Reduction : Introducing a nitro group, which can then be reduced to an additional amino group, provides a handle for further functionalization.
The synthesis of these analogs typically involves the acylation of the appropriately substituted 4-aminobenzoic acid with 2-bromobutanoyl chloride or a related acyl halide.
Molecular hybridization is a strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or synergistic biological activities. mdpi.comnih.gov The PABA scaffold is well-suited for this approach. nih.gov
For this compound, the carboxylic acid group serves as a convenient handle for conjugation. It can be converted to an ester or an amide by reacting it with other bioactive molecules containing hydroxyl or amino groups, respectively. For example, PABA has been successfully combined with various aromatic aldehydes, such as salicylaldehydes, via an imine bond to create Schiff bases that exhibit potent antimicrobial and cytotoxic properties. mdpi.comresearchgate.net This approach could be adapted by first synthesizing the core this compound and then modifying the carboxylic acid group or by first creating a PABA-pharmacophore conjugate and then acylating the amino group. This strategy allows for the combination of the structural features of the parent compound with those of other known active agents to generate novel hybrid compounds. nih.govnih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| 4-aminobenzoic acid (PABA) |
| 2-bromobutanoyl chloride |
| 2-bromo-2-methylpropanoyl chloride |
| Salicylaldehyde |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structurally diverse collections of molecules, known as chemical libraries. For the scaffold molecule, this compound, combinatorial approaches can be strategically employed to generate extensive libraries of analogs by systematically modifying its key functional groups. The presence of a carboxylic acid, a secondary amide, and a reactive α-bromo ketone functionality offers multiple points for diversification, enabling the exploration of a broad chemical space to identify compounds with desired biological activities.
The generation of a combinatorial library from this compound can be approached through several synthetic strategies, most notably via solid-phase or solution-phase synthesis. Both methodologies allow for the systematic introduction of a variety of chemical building blocks to create a large number of distinct compounds from a common scaffold.
A plausible strategy for the combinatorial derivatization of this compound would involve a two-dimensional library design, focusing on the two most reactive sites: the carboxylic acid (R¹) and the α-bromo group (R²).
Diversification at the Carboxylic Acid (R¹) Position:
The carboxylic acid moiety is a prime site for derivatization, most commonly through the formation of amide or ester linkages. In a solid-phase synthesis approach, the carboxylic acid of the parent molecule can be anchored to a solid support, such as a resin. This immobilization facilitates the subsequent reactions and simplifies the purification process, as excess reagents and by-products can be easily washed away.
Once anchored, the α-bromo group can be subjected to various nucleophilic substitution reactions. Following the diversification at the R² position, the newly formed derivatives can be cleaved from the resin to yield the final products with a free carboxylic acid or, alternatively, the cleavage can be performed with an amine or alcohol to directly generate the corresponding amide or ester library.
For a solution-phase approach, the carboxylic acid can be activated using standard coupling reagents (e.g., HATU, HOBt/EDC) and then reacted with a library of diverse amines or alcohols to generate a collection of amides or esters, respectively. acs.orgnih.govorganic-chemistry.org This method allows for a wide range of commercially available amines and alcohols to be incorporated, introducing various functionalities such as different alkyl chains, aromatic rings, heterocyclic systems, and polar or non-polar groups.
Diversification at the α-Bromo (R²) Position:
The bromine atom at the α-position to the carbonyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution. This allows for the introduction of a second level of diversity into the library. A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Common nucleophiles for this purpose include:
Amines (primary and secondary): Reaction with a diverse set of amines would yield α-amino ketone derivatives.
Thiols: Thioethers can be formed by reacting the α-bromo ketone with various thiols.
Alcohols/Phenols: While less reactive, under appropriate basic conditions, alcohols and phenols can displace the bromide to form α-ether derivatives.
Carboxylates: Reaction with carboxylic acids can lead to the formation of α-acyloxy derivatives.
Hypothetical Library Generation:
A hypothetical combinatorial library derived from this compound could be constructed as illustrated in the following tables. This library is based on the reaction of the carboxylic acid with a set of primary amines (R¹-NH₂) and the substitution of the α-bromo group with a set of nucleophiles (R²-Nu).
| R¹ Amine Building Blocks (R¹-NH₂) | R² Nucleophile Building Blocks (R²-Nu) |
|---|---|
| Aniline | Morpholine |
| Benzylamine | Thiophenol |
| Cyclohexylamine | Sodium azide |
| 4-Fluoroaniline | Potassium thioacetate |
By combining these building blocks in a combinatorial fashion, a library of 16 unique compounds can be generated. The general structure of the resulting library members would be as shown in the table below.
| Library Member | R¹ Group | R² Group |
|---|---|---|
| 1 | -NH-Phenyl | -Morpholino |
| 2 | -NH-Phenyl | -S-Phenyl |
| 3 | -NH-Phenyl | -N₃ |
| 4 | -NH-Phenyl | -S-C(O)CH₃ |
| 5 | -NH-CH₂-Phenyl | -Morpholino |
| 6 | -NH-CH₂-Phenyl | -S-Phenyl |
| 7 | -NH-CH₂-Phenyl | -N₃ |
| 8 | -NH-CH₂-Phenyl | -S-C(O)CH₃ |
| 9 | -NH-Cyclohexyl | -Morpholino |
| 10 | -NH-Cyclohexyl | -S-Phenyl |
| 11 | -NH-Cyclohexyl | -N₃ |
| 12 | -NH-Cyclohexyl | -S-C(O)CH₃ |
| 13 | -NH-(p-F-Phenyl) | -Morpholino |
| 14 | -NH-(p-F-Phenyl) | -S-Phenyl |
| 15 | -NH-(p-F-Phenyl) | -N₃ |
| 16 | -NH-(p-F-Phenyl) | -S-C(O)CH₃ |
Such a library, once synthesized, can be screened against various biological targets to identify hit compounds. The structural information from the active compounds can then be used to guide the design of more focused, second-generation libraries for lead optimization. The use of automated synthesis platforms can significantly expedite the production of these libraries, making combinatorial chemistry an indispensable tool in modern drug discovery and materials science. nih.govnih.gov
Mechanistic and Computational Investigations
Elucidation of Reaction Mechanisms for Key Transformations
Understanding the step-by-step process of how 4-[(2-Bromobutanoyl)amino]benzoic acid is synthesized or undergoes further reactions is crucial for optimizing reaction conditions and maximizing yields.
Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification and characterization are key to fully understanding the reaction pathway. In the synthesis of this compound, potential intermediates could include tetrahedral intermediates formed during the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of the acylating agent. Spectroscopic techniques such as NMR and IR, often performed at low temperatures to increase the lifetime of the intermediate, are typically employed for their characterization. Studies on the synthesis of other aminobenzoic acid derivatives have proposed various intermediates depending on the reaction conditions. For instance, in Sandmeyer reactions of 4-aminobenzoic acid, diazonium salts are key intermediates. scirp.org
The transition state is a high-energy, unstable arrangement of atoms that exists for a very short time as reactants are converted into products. Understanding the structure and energy of the transition state is fundamental to understanding the reaction's kinetics and mechanism. While experimental observation of transition states is challenging, computational methods are powerful tools for their analysis. For a reaction involving this compound, computational modeling could be used to calculate the geometry and energy of the transition states for its formation or subsequent reactions, providing insights into the reaction's feasibility and selectivity.
Advanced Computational Chemistry Applications
Computational chemistry utilizes computer simulations to solve chemical problems. It has become an indispensable tool in modern chemical research, complementing experimental studies.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely used to predict various molecular properties with a good balance of accuracy and computational cost.
For this compound, DFT calculations could provide detailed information on:
Electronic Structure: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.
Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.
DFT studies have been successfully applied to various related benzoic acid derivatives to understand their structural and spectral features. researchgate.net For instance, DFT calculations on 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid have been used to compute their geometric structure, spectroscopic data, dipole moment, and other properties. researchgate.net
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative and not based on actual published data for the specific compound)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system.
In the context of this compound, MD simulations could be employed to:
Conformational Analysis: Explore the different possible spatial arrangements (conformations) of the molecule and their relative stabilities. The flexibility of the butanoyl chain and the rotation around the amide bond would be of particular interest.
Solvent Effects: Simulate the behavior of the molecule in different solvents to understand how the solvent influences its conformation, stability, and reactivity. This is particularly important for understanding its behavior in biological systems or in solution-phase reactions.
MD simulations have been used to study the stability of related compounds, such as inhibitors in complex with proteins, and to investigate the dissolution of para-amino benzoic acid polymorphs in an aqueous environment. nih.govresearchgate.net These studies highlight the power of MD in providing a dynamic picture of molecular behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR studies can predict their potential efficacy as inhibitors of specific enzymes or as antibacterial agents.
Research on structurally related benzoylaminobenzoic acid derivatives has shown that their inhibitory activity is often correlated with specific physicochemical properties. nih.gov A hypothetical QSAR model for a series of analogs of this compound might explore descriptors such as hydrophobicity (log P), molar refractivity, and various topological and electronic parameters. The goal is to develop a statistically significant equation that can predict the activity of new, unsynthesized compounds.
In a typical study, the biological activity (e.g., inhibitory concentration, IC₅₀) of a series of compounds would be determined experimentally. These values are then correlated with calculated molecular descriptors. A resulting QSAR equation might take the following generalized form:
log(1/IC₅₀) = β₀ + β₁(log P) + β₂(MR) + β₃(E_HOMO) + ...
This equation allows researchers to identify which structural features are most influential. For instance, studies on similar classes of compounds, such as benzoylaminobenzoic acid derivatives, have revealed that increased hydrophobicity and molar refractivity often lead to enhanced inhibitory activity. nih.gov The presence of specific electronic features, like the energy of the highest occupied molecular orbital (HOMO), can also be critical.
A hypothetical QSAR analysis for a series of compounds related to this compound could yield the data presented in the interactive table below. Such a model would be crucial for guiding the synthesis of more potent derivatives by optimizing key structural features.
Investigation of Proton Transfer Dynamics and Tautomerism
The structure of this compound contains both a carboxylic acid group and an amide linkage, making it susceptible to proton transfer and tautomerism. These dynamic processes can significantly influence its chemical reactivity and how it interacts with biological targets.
The amide linkage (-CO-NH-) can exist in equilibrium with its tautomeric imidic acid (or imidol) form (-C(OH)=N-). This amide-imidol tautomerism involves the transfer of a proton from the nitrogen to the oxygen atom. While the amide form is generally more stable, the imidol tautomer can play a role in specific chemical reactions and biological recognition processes. nih.gov Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the energy difference between these two forms and the energy barrier for the tautomerization reaction.
Furthermore, proton transfer can occur intermolecularly, for instance, between the carboxylic acid proton and a basic site on a receptor, or intramolecularly between the carboxylic acid group and the amide group. Vibrational spectroscopy studies on similar amide-containing molecules have revealed that the proton involved in hydrogen bonding can experience a double-minimum potential, indicating a dynamic exchange process. nih.gov Understanding these proton transfer pathways is essential for elucidating reaction mechanisms and binding modes.
Binding Affinity Predictions for Molecular Targets
Predicting the binding affinity of a small molecule like this compound to a specific biological target (e.g., a protein or enzyme) is a cornerstone of computational drug design. arxiv.org Molecular docking is a primary technique used for this purpose. nih.gov It involves predicting the preferred orientation of the compound when bound to a target to form a stable complex. nih.gov
Following the docking process, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or a dissociation constant (Kd). nih.gov These scoring functions evaluate factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. nih.gov
For this compound, a hypothetical target could be an enzyme like β-ketoacyl-acyl carrier protein synthase III (FabH), which is involved in bacterial fatty acid synthesis. nih.gov A computational study would involve docking the compound into the active site of FabH. The results would predict the binding pose and provide a score indicating the strength of the interaction. More advanced methods, such as molecular dynamics simulations, can further refine these predictions and provide insights into the stability of the protein-ligand complex over time.
The predicted binding affinities for a series of potential inhibitors can be compiled to rank them and prioritize candidates for synthesis and experimental testing. acs.orgoup.com
Biological Activity Research and Mechanistic Studies in Vitro Focus
In Vitro Antimicrobial Efficacy Assessments of 4-[(2-Bromobutanoyl)amino]benzoic acid and its Derivatives
No studies were found that evaluated the in vitro antimicrobial efficacy of this compound.
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains
There is no available data on the antibacterial spectrum or potency of this compound against either Gram-positive or Gram-negative bacterial strains.
Antifungal Activity Evaluation
Information regarding the antifungal activity of this compound is not present in the current scientific literature.
Antimycobacterial Activity Studies
No research has been published on the antimycobacterial activity of this compound.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines
There are no available studies that have profiled the in vitro cytotoxicity of this compound against any cancer cell lines.
Enzyme Inhibition Studies and Molecular Targeting
Inhibition of Folic Acid Synthesis Pathway Enzymes in Microorganisms
No research has been conducted to investigate whether this compound inhibits enzymes within the folic acid synthesis pathway in microorganisms.
Cholinesterase Enzyme Inhibition Potential
The inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical therapeutic strategy, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. researchgate.net Research into the biological activity of various synthetic compounds often includes screening for cholinesterase inhibition. While direct studies on this compound are not extensively documented in publicly available literature, research on structurally similar aminobenzoic acid derivatives provides insight into the potential of this class of compounds as cholinesterase inhibitors.
A study investigating a series of 2-, 3-, and 4-aminobenzoic acid derivatives demonstrated that modifications to the amino group can yield compounds with significant inhibitory activity against both AChE and BChE. researchgate.net The inhibitory potential was found to be dependent on the nature of the substituent. For instance, certain benzoyl-containing derivatives of aminobenzoic acids have been identified as potent inhibitors. researchgate.net
The general structure of these compounds, featuring an amide linkage and a benzoic acid moiety, allows for various interactions within the active sites of the cholinesterase enzymes. Molecular docking studies on related compounds have suggested that the aromatic ring and the carbonyl group of the amide can form key interactions with amino acid residues in the enzyme's active site. researchgate.net
While specific IC₅₀ values for this compound are not available, the table below presents data for other N-substituted aminobenzoic acid derivatives, illustrating the range of activities that can be achieved within this chemical class. researchgate.net This highlights the potential for this compound to exhibit similar activity, warranting further investigation.
Table 1: Cholinesterase inhibition data for representative N-substituted aminobenzoic acid derivatives. Data is illustrative of the potential for this class of compounds. researchgate.net
Investigation of In Vitro Antioxidant Properties
The table below presents antioxidant activity data for several 4-hydrazinobenzoic acid derivatives, which are structurally related to the N-acyl class of aminobenzoic acids. This data serves to illustrate the antioxidant potential within this broader family of compounds.
Table 2: In vitro antioxidant activity of representative 4-hydrazinobenzoic acid derivatives. This data is provided to indicate the potential antioxidant properties of the broader class of substituted aminobenzoic acids. nih.gov
Cellular Uptake and Distribution Studies in Model Systems (In Vitro)
Understanding the cellular uptake and distribution of a compound is fundamental to assessing its potential bioavailability and intracellular activity. In vitro models, particularly using cell lines that mimic physiological barriers, are invaluable tools for these investigations. The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely accepted model for studying the intestinal permeability of potential drug candidates. enamine.net When cultured, Caco-2 cells differentiate to form a monolayer of polarized epithelial cells with tight junctions, resembling the enterocytes of the small intestine. nih.gov
Permeability studies using Caco-2 monolayers typically involve adding the test compound to the apical (luminal) side of the cell layer and measuring its appearance on the basolateral (abluminal) side over time. enamine.net The apparent permeability coefficient (Papp) is calculated from this data and is used to classify compounds as having low, moderate, or high permeability. nih.gov This assay can also be performed in the reverse direction (basolateral to apical) to identify if the compound is a substrate for efflux transporters, such as P-glycoprotein. evotec.com
Currently, there is no specific published data on the cellular uptake, distribution, or Caco-2 permeability of this compound. Studies on p-aminobenzoic acid (PABA) itself have shown that it can be metabolized by N-acetylation in various cell types, including urothelial cells, which implies cellular uptake. nih.gov However, the addition of the 2-bromobutanoyl group would significantly alter the physicochemical properties of the molecule, such as its lipophilicity and size, which would in turn influence its mechanism and rate of cellular uptake.
Further research utilizing in vitro models like Caco-2 cell monolayers would be necessary to determine the intestinal permeability and potential for oral absorption of this compound. Such studies would also elucidate whether its transport is primarily passive or involves active transport mechanisms.
Advanced Analytical Characterization Methodologies in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of 4-[(2-Bromobutanoyl)amino]benzoic acid, providing insights into its molecular weight, connectivity, functional groups, and electronic properties.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the elemental composition. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₂BrNO₃) is calculated to be 286.0073 Da. Experimental determination of this value provides strong evidence for the compound's identity.
Table 1: Predicted HRMS Fragmentation of this compound
| Fragment Ion | Predicted m/z | Structure |
| [M+H]⁺ | 286.0073 | C₁₁H₁₃BrNO₃⁺ |
| [M-Br]⁺ | 206.0761 | C₁₁H₁₂NO₃⁺ |
| [C₇H₆NO₂]⁺ | 136.0393 | 4-aminobenzoic acid fragment |
| [C₄H₆BrO]⁺ | 150.9648 | 2-Bromobutanoyl fragment |
Note: The m/z values are theoretical and may vary slightly in experimental conditions.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR for polymorphism)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed atomic connectivity of this compound. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced techniques offer deeper structural insights.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the assignments of proton and carbon signals, especially for the butanoyl chain and the aromatic ring protons. Although specific 2D-NMR data for the title compound are not available in the provided search results, data for related aminobenzoic acid derivatives can be used as a reference. researchgate.netchemicalbook.comchemicalbook.com
Solid-State NMR (SS-NMR) is a powerful, non-destructive technique for characterizing the solid form of a substance. nih.gov It can distinguish between different crystalline forms (polymorphs), amorphous content, and solvates, which is crucial for understanding the physical properties and stability of a pharmaceutical compound. nih.gov While no specific SS-NMR studies on this compound were found, this technique would be highly valuable in studying its potential polymorphism. nih.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound. nih.gov The analysis of vibrational modes can confirm the presence of key structural features. Based on studies of similar molecules like 2-amino-5-bromobenzoic acid and other benzoic acid derivatives, the expected characteristic vibrational frequencies can be predicted. nih.govijtsrd.comnih.gov
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | 3350-3250 |
| C=O (Carboxylic acid) | Stretching | 1710-1680 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1570-1515 |
| C-N | Stretching | 1400-1200 |
| C-Br | Stretching | 680-515 |
Note: These are approximate ranges and can be influenced by the molecular environment and physical state.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible spectroscopy measures the electronic transitions within a molecule and is commonly used for quantitative analysis. The chromophore in this compound is the substituted benzene (B151609) ring. The presence of the amino and carboxyl groups, as well as the amide linkage, influences the absorption maximum (λmax). For comparison, 4-aminobenzoic acid exhibits a λmax around 274 nm. researchgate.net The introduction of the 2-bromobutanoyl group may cause a slight shift in this absorption. The Beer-Lambert law can be applied to determine the concentration of the compound in solution once a standard calibration curve is established. The conjugation in the benzoic acid system is a key factor determining its UV absorption properties. libretexts.org
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating this compound from impurities and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds. For this compound, reversed-phase HPLC would be a suitable method for assessing its purity and for quantification. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from starting materials and by-products. helixchrom.com
Due to the presence of a chiral center at the second carbon of the butanoyl chain, this compound can exist as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds. jiangnan.edu.cnsigmaaldrich.comyakhak.org The development of a robust chiral HPLC method is crucial for controlling the stereochemical purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates or Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, direct analysis by GC-MS is challenging. The high boiling point, a consequence of its molecular weight and polar functional groups (carboxylic acid and amide), would require high temperatures that could lead to thermal decomposition within the GC inlet or column. researchgate.net Therefore, GC-MS analysis is typically applied to more volatile synthetic intermediates or after a chemical derivatization step to increase the analyte's volatility. dss.go.thnih.gov
For instance, during the synthesis of this compound, starting materials like 4-aminobenzoic acid or intermediates might be analyzed. Derivatization of the carboxylic acid group to a more volatile ester, such as a methyl or ethyl ester, is a common strategy. journalijar.com This is achieved by reacting the compound with an appropriate alcohol in the presence of an acid catalyst. The resulting ester is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.
The GC separates the derivatized compound from other components of the reaction mixture based on its boiling point and interaction with the stationary phase of the capillary column. As the compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unequivocal identification by comparing it to spectral libraries or by interpreting the fragmentation pattern. This method is invaluable for monitoring the progress of a synthesis, identifying byproducts, and assessing the purity of intermediates. dss.go.th
Table 1: Illustrative GC-MS Data for a Derivatized Analog
| Parameter | Value |
|---|---|
| Analyte | Methyl 4-aminobenzoate (B8803810) (a related compound) |
| Derivatization Agent | Methanol (B129727)/H+ |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key Mass Fragments (m/z) | 151 (M+), 120, 92, 65 |
Note: This data is representative for a related, derivatized compound and illustrates the type of information obtained from a GC-MS experiment.
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis on this compound, a high-quality single crystal must first be grown, typically by slow evaporation of a solvent from a saturated solution.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction data is then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.
The resulting crystal structure provides a wealth of information, including:
Connectivity and Bond Lengths: The precise distances between bonded atoms.
Bond Angles and Torsion Angles: The angles between bonds, which define the molecule's conformation.
Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, or other non-covalent interactions that dictate how the molecules pack in the crystal lattice. For example, hydrogen bonding would be expected between the carboxylic acid and amide groups of adjacent molecules. nih.gov
Stereochemistry: The absolute configuration of chiral centers, such as the C2 of the butanoyl group.
While specific crystallographic data for this compound is not publicly available, data from analogous structures, such as N-(4-bromobutanoyl)-N'-(aryl)thioureas, reveals key structural features that would be anticipated. researchgate.net For instance, the bromobutanoyl group often adopts a specific conformation, and the molecules are likely to form dimers or extended networks through hydrogen bonding. researchgate.net
Table 2: Representative Crystallographic Data for an Analogous Compound, N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.892(3) |
| b (Å) | 10.981(7) |
| c (Å) | 12.345(8) |
| α (°) | 99.43(2) |
| β (°) | 91.03(2) |
| γ (°) | 94.67(2) |
| Volume (ų) | 648.9(7) |
| Key Hydrogen Bond (D-H···A) | N-H···S |
Note: This data is for a structurally related compound and serves to illustrate the detailed information provided by X-ray crystallography.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Behavior
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing compounds like this compound. nih.gov
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC analysis can determine:
Melting Point: A sharp endothermic peak indicates the temperature at which the compound melts.
Phase Transitions: Other solid-solid phase transitions may appear as smaller endothermic or exothermic events.
Purity: The shape and sharpness of the melting peak can provide an indication of the sample's purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is used to assess thermal stability and decomposition profiles. A TGA thermogram for this compound would show the temperature at which mass loss begins, indicating the onset of decomposition. The analysis of related aminobenzoic acids shows that decomposition often occurs in multiple steps, which may correspond to the loss of specific functional groups, such as decarboxylation. researchgate.net
The combination of DSC and TGA provides a comprehensive understanding of the thermal behavior of the compound. For example, an endothermic event in the DSC curve without a corresponding mass loss in the TGA curve would indicate a melting or phase transition, whereas an event with a mass loss would signify decomposition. core.ac.ukresearchgate.netsemanticscholar.org
Table 3: Expected Thermal Analysis Data for this compound Based on Related Compounds
| Technique | Parameter | Expected Observation |
|---|---|---|
| DSC | Melting Point (Tm) | A sharp endothermic peak, likely in the range of 150-250 °C. researchgate.net |
| TGA | Onset of Decomposition (Td) | A significant mass loss event, indicating the temperature at which the compound begins to degrade. |
| TGA | Residue at High Temperature | The percentage of mass remaining at the end of the experiment. |
Note: The expected observations are based on the typical thermal behavior of aromatic carboxylic acids and amides.
Potential Applications in Research and Future Directions
Utility as a Versatile Chemical Building Block for Complex Molecule Synthesis
The true potential of 4-[(2-Bromobutanoyl)amino]benzoic acid lies in its role as a trifunctional building block. Each of its key features offers a handle for further chemical modification, allowing for the systematic construction of complex molecular architectures.
The Carboxylic Acid Group: This functional group can be readily converted into a variety of other functionalities, including esters, amides, and acid chlorides. This allows for the attachment of this molecular fragment to a wide range of other molecules, such as polymers, biomolecules, or other synthetic intermediates.
The Alkyl Bromide: The bromine atom at the alpha-position to the carbonyl group is a good leaving group, making this site susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, such as azides, amines, thiols, and cyanides, providing a straightforward route to a diverse range of derivatives.
The combination of these reactive sites makes this compound a powerful tool for creating libraries of compounds with varied structural and functional properties.
| Feature | Potential Reactions | Resulting Functionality |
| Carboxylic Acid | Esterification, Amidation | Esters, Amides |
| Amide Linkage | Hydrolysis (under harsh conditions) | 4-Aminobenzoic acid and 2-bromobutanoic acid |
| Alkyl Bromide | Nucleophilic Substitution (e.g., with NaN3, R-NH2, R-SH) | Azides, Secondary Amines, Thioethers |
Design and Synthesis of Molecular Probes for Biological Pathway Interrogation
Molecular probes are essential tools for studying biological processes. The structure of this compound makes it an attractive scaffold for the design of such probes. The 4-aminobenzoic acid moiety can serve as a recognition element for specific biological targets, as PABA derivatives are known to interact with various enzymes. The reactive 2-bromobutanoyl group can act as a "warhead" to form a covalent bond with a target protein, often with a nucleophilic residue like cysteine or histidine in the active site. This covalent labeling can be used to identify and characterize protein function.
Furthermore, the carboxylic acid group provides a convenient attachment point for a reporter group, such as a fluorophore or a biotin (B1667282) tag. This would allow for the visualization or isolation of the protein-probe complex, facilitating the study of its localization and interactions within a biological system.
Contribution to the Development of New Small Molecule Libraries for Drug Discovery Initiatives
The generation of diverse small molecule libraries is a cornerstone of modern drug discovery. The trifunctional nature of this compound makes it an ideal starting point for the construction of such libraries through combinatorial chemistry. nih.gov By systematically reacting each of the functional groups with a diverse set of reagents, a large and varied library of compounds can be rapidly synthesized.
For instance, the carboxylic acid could be coupled with a library of amines, while the alkyl bromide could be reacted with a library of nucleophiles. This "two-dimensional" combinatorial approach can generate a vast number of unique molecules from a relatively small number of starting materials. These libraries can then be screened for biological activity against a wide range of therapeutic targets. The 4-aminobenzoic acid scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, which further enhances the potential of its derivatives to possess interesting biological properties. chemeo.com
Exploration of Green Chemistry Principles in Synthetic Routes
The synthesis of this compound and its subsequent derivatization can be approached with the principles of green chemistry in mind. The initial formation of the amide bond between 4-aminobenzoic acid and a 2-bromobutanoyl precursor could potentially be achieved using enzymatic methods, such as those employing lipases, which can operate under mild conditions and in greener solvents. nih.govnih.gov This would be a more sustainable alternative to traditional methods that often rely on harsh reagents and chlorinated solvents.
Further derivatization reactions could also be designed to be more environmentally friendly. For example, the use of catalytic methods, solvent-free reactions, or reactions in aqueous media would reduce the environmental impact of synthesizing a library of compounds based on this scaffold. The development of sustainable synthetic routes is a critical aspect of modern chemical research. whiterose.ac.uk
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate chemical research and discovery. rsc.orgmit.edu In the context of this compound, AI and ML could be employed in several ways:
Predicting Physicochemical Properties: Machine learning models can be trained to predict properties such as solubility, reactivity, and potential toxicity for a virtual library of derivatives of this compound before they are synthesized. This would allow researchers to prioritize the synthesis of compounds with the most promising profiles.
Predicting Reaction Outcomes: AI tools can help predict the most likely products and yields of reactions involving this building block, aiding in the design of efficient synthetic routes.
De Novo Design: Generative AI models could be used to design novel molecules based on the this compound scaffold that are predicted to have specific biological activities.
By integrating computational and experimental approaches, the exploration of the chemical space around this versatile building block can be significantly enhanced and accelerated.
Q & A
Basic: What are the recommended synthetic routes for 4-[(2-Bromobutanoyl)amino]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling 2-bromobutanoyl chloride with 4-aminobenzoic acid under basic conditions (e.g., using triethylamine or pyridine). Optimization includes controlling reaction temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. For brominated precursors, refer to bromobenzoic acid derivatives in and , which highlight analogous coupling strategies .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Characterization requires multi-spectral analysis:
- NMR Spectroscopy : Compare and NMR peaks to analogous compounds (e.g., reports NMR for a structurally similar benzoic acid derivative).
- X-ray Crystallography : Resolve crystal structure using SHELXL ( ) or WinGX ( ). For example, provides crystallographic parameters (space group , Å) for related aryl-amino benzoic acids, guiding refinement protocols.
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) using high-resolution MS.
Advanced: What challenges arise in refining the crystal structure of this compound using SHELXL, and how can data discrepancies be addressed?
Methodological Answer:
Common challenges include:
- Disordered Bromine Atoms : Bromine’s high electron density can cause anisotropic displacement. Use PART instructions in SHELXL to model disorder ( ).
- Twinning : If data suggests twinning (e.g., ), apply twin-law matrices in SHELXL ( ).
- Thermal Motion : High thermal parameters ( Å) in the bromobutanoyl group require constraints (e.g., SIMU/DELU restraints). Validate refinement using R-factor convergence () and residual electron density maps ().
Advanced: How does the bromobutanoyl group influence intermolecular interactions in crystallographic studies?
Methodological Answer:
The bromobutanoyl moiety participates in:
- Hydrogen Bonding : The carbonyl oxygen acts as an acceptor with NH/OH donors (e.g., benzoic acid -COOH groups). shows O1–C7–C1 angles (108.58°) critical for packing.
- Halogen Bonding : Bromine engages in interactions (3.0–3.5 Å), stabilizing layered structures.
- π-π Stacking : The phenyl ring interacts with adjacent aromatic systems (offset ~3.8 Å). Use ORTEP-3 ( ) to visualize these interactions.
Intermediate: What spectroscopic techniques are most effective for characterizing substituent effects in brominated benzoic acid derivatives?
Methodological Answer:
- NMR : Identify deshielding effects from bromine (e.g., reports δ ~170 ppm for carbonyl carbons).
- IR Spectroscopy : Detect C=O stretches (~1680 cm) and Br-C vibrations (~650 cm).
- UV-Vis : Assess conjugation via shifts (e.g., notes bioactivity-linked absorption bands).
Advanced: How can researchers design experiments to study the bioactivity of this compound against enzyme targets?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NAD depletion for dehydrogenase targets) with IC determination. highlights similar compounds tested for carbonic anhydrase inhibition.
- Molecular Docking : Employ AutoDock Vina to model binding to active sites (e.g., ’s enzyme inhibition data guides target selection).
- Structure-Activity Relationship (SAR) : Modify the bromobutanoyl chain length and compare IC values ( demonstrates SAR for fluorene derivatives).
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Perform reactions in a fume hood due to bromine volatility ().
- First Aid : For inhalation, move to fresh air and administer oxygen ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
